molecular formula C25H36O6 B12418420 (+)-Erinacin A-d3

(+)-Erinacin A-d3

Cat. No.: B12418420
M. Wt: 435.6 g/mol
InChI Key: LPPCHLAEVDUIIW-KJRIIPGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Erinacin A-d3 is a compound of significant interest in various scientific fields. It is a derivative of Erinacin A, a compound known for its potential therapeutic properties. The addition of deuterium (d3) enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Erinacin A-d3 involves several steps, starting from readily available precursors. The process typically includes:

    Cyclization: The formation of the core structure of Erinacin A is accomplished through a cyclization reaction.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(+)-Erinacin A-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

Scientific Research Applications

(+)-Erinacin A-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Medicine: Research focuses on its potential use in treating neurological disorders and other medical conditions.

    Industry: this compound is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-Erinacin A-d3 involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Erinacin A: The parent compound, known for its therapeutic potential.

    Erinacin B: Another derivative with similar properties but different biological activity.

    Erinacin C: A structurally related compound with unique applications.

Uniqueness

(+)-Erinacin A-d3 stands out due to the presence of deuterium atoms, which enhance its stability and bioavailability. This makes it a more potent and reliable compound for research and potential therapeutic use compared to its non-deuterated counterparts.

Properties

Molecular Formula

C25H36O6

Molecular Weight

435.6 g/mol

IUPAC Name

(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3

InChI Key

LPPCHLAEVDUIIW-KJRIIPGNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Origin of Product

United States

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